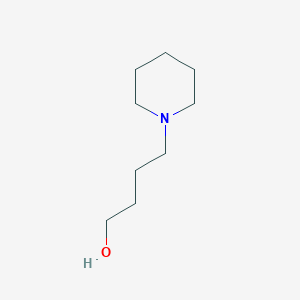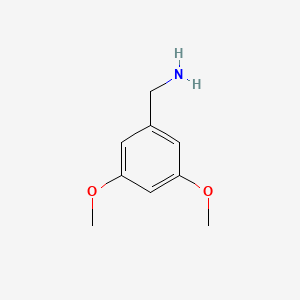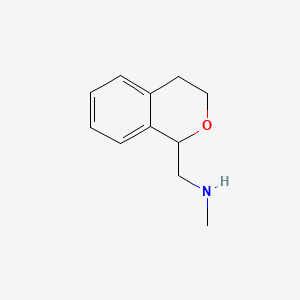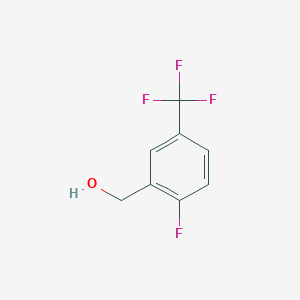
2-氟-5-(三氟甲基)苯甲醇
描述
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. This compound is a colorless liquid with a faint yellow hue and is known for its volatility and solubility in various organic solvents such as ethanol, ether, and dichloromethane .
科学研究应用
2-Fluoro-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
Target of Action
It’s known that benzyl alcohols can interact with various enzymes and receptors in the body .
Mode of Action
Benzyl alcohols can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group (-CF3) attached to the benzyl alcohol could potentially enhance the reactivity or selectivity of these reactions .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency towards its targets .
生化分析
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The presence of fluorine and trifluoromethyl groups can influence the enzyme’s activity, potentially altering the reaction rate and specificity. Additionally, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol may interact with other biomolecules such as cytochrome P450 enzymes, which are involved in the metabolism of various compounds .
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the substrate from accessing the catalytic residues. Additionally, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can influence gene expression by binding to DNA or RNA, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-Fluoro-5-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and cytochrome P450. These enzymes facilitate the conversion of the compound into metabolites that can be further processed or excreted by the organism. The presence of fluorine and trifluoromethyl groups can influence the metabolic flux and the levels of specific metabolites, potentially leading to unique metabolic profiles .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can impact its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-chlorobenzyl alcohol with trifluoroacetic acid and a base. The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-(trifluoromethyl)benzaldehyde, while reduction can produce various alcohol derivatives .
相似化合物的比较
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzyl chloride
Comparison: Compared to these similar compounds, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to its alcohol functional group, which imparts different reactivity and solubility properties. This makes it particularly useful in reactions requiring nucleophilic attack or hydrogen bonding .
属性
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWIVOZRZSAKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343394 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-09-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


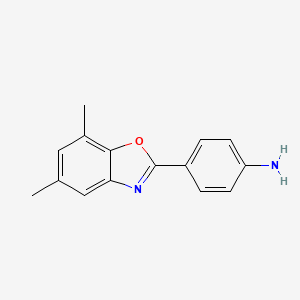

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
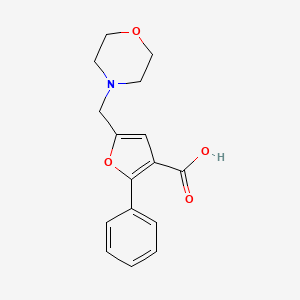

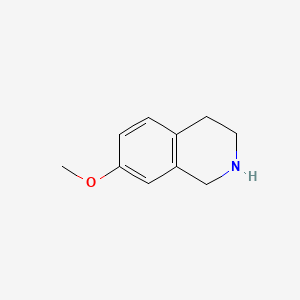
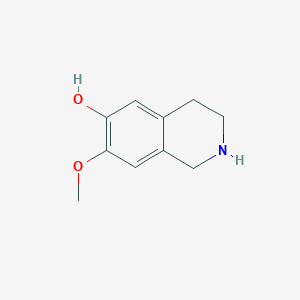
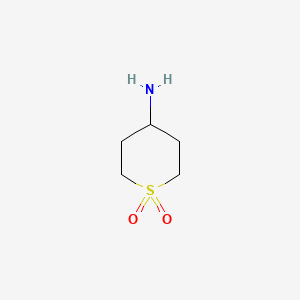
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
